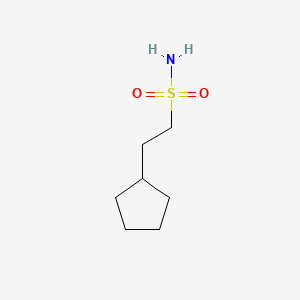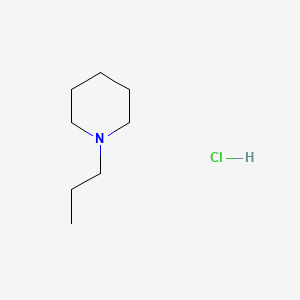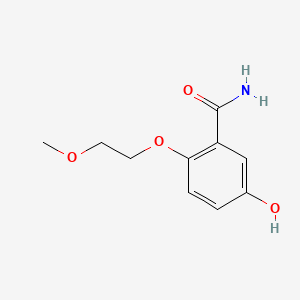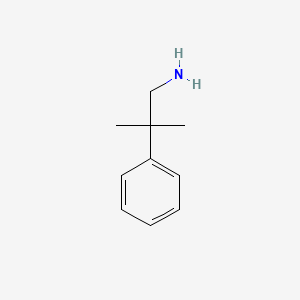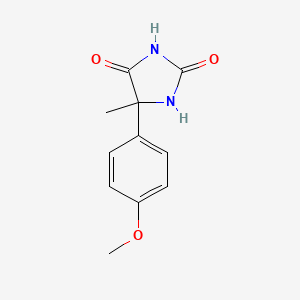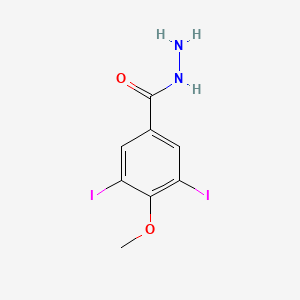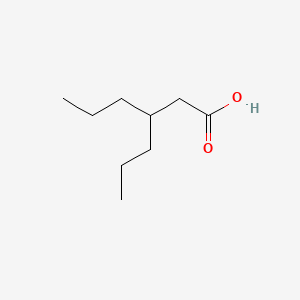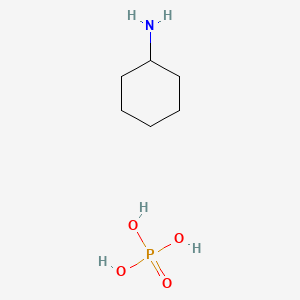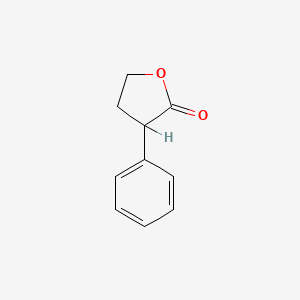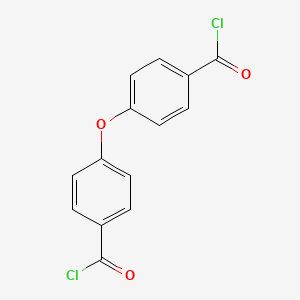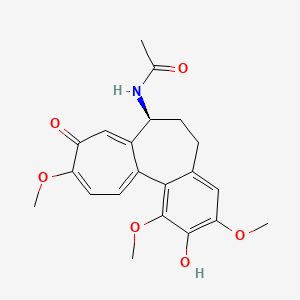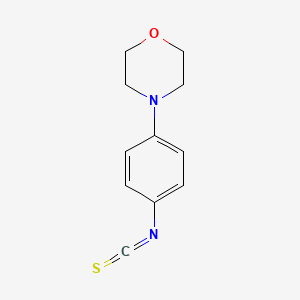
4-Morpholinophenyl isothiocyanate
Overview
Description
4-Morpholinophenyl isothiocyanate is a chemical compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a phenyl group substituted with an isothiocyanate functional group.
Mechanism of Action
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations, attracting the attention of biologists and chemists .
Biochemical Pathways
The biochemical pathways affected by 4-Morpholinophenyl isothiocyanate are not well-documented. Isothiocyanates, as a class of compounds, are known to affect various biochemical pathways. For instance, they play a key role in both antioxidative and anti-inflammatory activities through the activation of Nrf2 .
Result of Action
Isothiocyanates in general have been shown to exhibit numerous health benefits, ranging from cardio- and nephroprotection to anticancer activity .
Preparation Methods
The synthesis of 4-Morpholinophenyl isothiocyanate is typically achieved through the reaction of phenyl isothiocyanate with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound as a yellow solid. The yield of this reaction is generally high, making it an efficient method for synthesizing this compound.
Reaction Conditions:
Reactants: Phenyl isothiocyanate and morpholine
Catalyst: Typically a base or acid catalyst
Solvent: Commonly used solvents include dimethylbenzene
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Chemical Reactions Analysis
4-Morpholinophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form addition products.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols
Solvents: Organic solvents like dimethylbenzene and dichloromethane
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions
Addition Products: Formed through reactions with nucleophiles
Scientific Research Applications
4-Morpholinophenyl isothiocyanate has been widely used in scientific research due to its unique properties. Some of its applications include:
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs and diagnostic tools.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
4-Morpholinophenyl isothiocyanate is unique due to its combination of a morpholine ring and an isothiocyanate functional group. Similar compounds include:
Phenyl Isothiocyanate: Lacks the morpholine ring but contains the isothiocyanate group.
Morpholine Derivatives: Compounds with a morpholine ring but different substituents.
Isothiocyanate Derivatives: Compounds with various substituents attached to the isothiocyanate group.
Properties
IUPAC Name |
4-(4-isothiocyanatophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c15-9-12-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUXRZZYZBZQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279681 | |
| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51317-66-9 | |
| Record name | 51317-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Isothiocyanatophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


